molecular formula C9H9FN2O4S B1365439 N-cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide

N-cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide

Cat. No. B1365439
M. Wt: 260.24 g/mol
InChI Key: VLIQYDINPFVEBU-UHFFFAOYSA-N
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Patent
US07084160B2

Procedure details

The mixture of N-cyclopropyl-4-fluoro-3-nitrobenzenesulfonamide (520 mg, 2 mmol) and Pd/C (10%, 100 mg) in EtOH was hydrogenated (1 atm) overnight. The mixture was filtered through a short pad of celite and concentrated in vacuo to afford N-cyclopropyl-4-fluoro-3-aminobenzenesulfonamide (440 mg, 95%) as an ivory solid. LC/MS; (M+H)+=231.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][S:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([N+:15]([O-])=O)[CH:9]=2)(=[O:7])=[O:6])[CH2:3][CH2:2]1>CCO.[Pd]>[CH:1]1([NH:4][S:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([NH2:15])[CH:9]=2)(=[O:7])=[O:6])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
C1(CC1)NS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1 atm) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NS(=O)(=O)C1=CC(=C(C=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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